molecular formula C13H15N3O4 B13448044 2,5-dioxopyrrolidin-1-yl N-[4-(dimethylamino)phenyl]carbamate

2,5-dioxopyrrolidin-1-yl N-[4-(dimethylamino)phenyl]carbamate

货号: B13448044
分子量: 277.28 g/mol
InChI 键: KKQAHQFLXQZLRM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,5-Dioxopyrrolidin-1-yl N-[4-(dimethylamino)phenyl]carbamate is a carbamate derivative featuring a pyrrolidinedione (succinimide) core and a para-dimethylaminophenyl substituent. Its molecular formula is C₁₄H₁₇N₃O₄, with a molecular weight of 291.31 g/mol (Enamine Ltd, 2023). This compound is classified as an active ester, commonly employed in organic synthesis for coupling reactions, such as peptide bond formation or bioconjugation, due to the electrophilic nature of the succinimide group. The dimethylamino group enhances solubility in polar aprotic solvents and may modulate electronic properties for targeted reactivity.

属性

分子式

C13H15N3O4

分子量

277.28 g/mol

IUPAC 名称

(2,5-dioxopyrrolidin-1-yl) N-[4-(dimethylamino)phenyl]carbamate

InChI

InChI=1S/C13H15N3O4/c1-15(2)10-5-3-9(4-6-10)14-13(19)20-16-11(17)7-8-12(16)18/h3-6H,7-8H2,1-2H3,(H,14,19)

InChI 键

KKQAHQFLXQZLRM-UHFFFAOYSA-N

规范 SMILES

CN(C)C1=CC=C(C=C1)NC(=O)ON2C(=O)CCC2=O

产品来源

United States

准备方法

Starting Materials

  • 4-(Dimethylamino)aniline or its carbamate derivatives
  • N-Hydroxysuccinimide (NHS)
  • Coupling reagents such as carbonyldiimidazole (CDI), N,N'-dicyclohexylcarbodiimide (DCC), or N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)
  • Solvents: Dry dimethylformamide (DMF), dichloromethane (DCM), or tetrahydrofuran (THF)

Detailed Preparation Methods

Carbonyldiimidazole (CDI)-Mediated Coupling in DMF

One of the most straightforward and widely reported methods involves the use of carbonyldiimidazole (CDI) to activate the carbamic acid intermediate, followed by reaction with N-hydroxysuccinimide to form the NHS ester.

Procedure:

  • The carbamic acid precursor bearing the 4-(dimethylamino)phenyl group is dissolved in dry DMF.
  • CDI is added at room temperature, and the mixture is stirred to form the reactive imidazolide intermediate.
  • N-hydroxysuccinimide is then introduced to the reaction mixture, which converts the intermediate into the NHS ester.
  • The reaction proceeds at ambient temperature, typically completing within 12–24 hours.
  • The product is purified by flash column chromatography or preparative reverse-phase high-performance liquid chromatography (HPLC).

Yields: This method generally provides good yields, often in the range of 60–80% depending on the purity of starting materials and reaction conditions.

Analytical Confirmation: The structure is confirmed by ^1H-NMR, ^13C-NMR, and LC-MS, showing characteristic signals for the succinimide ring and the dimethylamino substituent.

DCC/NHS Activation in Dichloromethane or DMF

An alternative classical method uses dicyclohexylcarbodiimide (DCC) as the coupling reagent to activate the carbamic acid, with NHS present to trap the activated intermediate.

Procedure:

  • The carbamic acid derivative is dissolved in dry DCM or DMF.
  • NHS and DCC are added sequentially or simultaneously at 0 °C to room temperature.
  • The reaction mixture is stirred overnight to ensure complete conversion.
  • The precipitated dicyclohexylurea byproduct is filtered off.
  • The filtrate is concentrated and purified by chromatography.

Yields: Moderate to high yields (50–85%) are reported, with the advantage of mild reaction conditions.

Use of N,N'-Disuccinimidyl Carbonate (DSC)

N,N'-Disuccinimidyl carbonate (DSC) can also be employed to prepare NHS esters by reacting with the appropriate amine or carbamate intermediates in the presence of catalytic 4-dimethylaminopyridine (DMAP) and a base such as triethylamine in DMF.

Procedure:

  • The intermediate amine or carbamate is dissolved in DMF.
  • DSC and DMAP are added, and the mixture is stirred at room temperature overnight.
  • Triethylamine is added to facilitate the reaction.
  • After completion, the reaction mixture is poured into water, and the product is isolated by filtration and purified by preparative reverse-phase HPLC.

Yields: This method tends to give lower yields (around 13–21%) but offers a streamlined approach with fewer side products.

Comparative Data Table of Preparation Methods

Method Coupling Reagent Solvent Reaction Time Yield (%) Purification Method Notes
CDI-mediated coupling Carbonyldiimidazole (CDI) DMF 12–24 h 62.9–79.2 Flash chromatography, HPLC Mild conditions, good yields
DCC/NHS activation Dicyclohexylcarbodiimide DCM or DMF Overnight 50–85 Filtration + chromatography Classical method, byproduct removal needed
N,N'-Disuccinimidyl carbonate DSC + DMAP + TEA DMF Overnight 13–21 Reverse-phase HPLC Lower yield, streamlined process

Research Findings and Analytical Characterization

  • The NHS ester formation is confirmed by characteristic ^1H-NMR signals corresponding to the succinimide ring protons (typically singlets around 2.7 ppm) and the aromatic protons of the 4-(dimethylamino)phenyl group (multiplets between 6.5–7.7 ppm).
  • LC-MS analysis shows molecular ion peaks consistent with the expected molecular weight of this compound, for example, m/z = 426 [M+H]^+ in ESI positive mode.
  • Elemental analysis (C, H, N) further supports the purity and correct composition of the synthesized compound.

Summary and Recommendations

The preparation of this compound is efficiently achieved via NHS ester formation using carbonyldiimidazole or carbodiimide coupling reagents in polar aprotic solvents like DMF or DCM. The CDI-mediated method offers a balance of mild reaction conditions, good yields, and straightforward purification. The DSC method, while less efficient in yield, may be preferred for specific synthetic routes requiring milder or more selective conditions.

For large-scale or industrial synthesis, the DCC/NHS method remains a robust choice, provided that byproduct removal is managed effectively.

化学反应分析

Types of Reactions

2,5-dioxopyrrolidin-1-yl N-[4-(dimethylamino)phenyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include dimethyl sulfoxide, lithium chloride, and butyric acid. Reaction conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

A systematic comparison with two related compounds is presented below, supported by molecular data and application insights.

Table 1: Comparative Analysis of Key Compounds
Parameter Target Compound: 2,5-Dioxopyrrolidin-1-yl N-[4-(dimethylamino)phenyl]carbamate N-[(Pyridin-4-yl)methyl]carbamate (Enamine Ltd) Cp*IrCl(Dap-picolinamidato) (Kanto Reagents)
Molecular Formula C₁₄H₁₇N₃O₄ C₁₅H₁₆N₄O₇ C₂₈H₃₃ClIrN₃O₂
Molecular Weight (g/mol) 291.31 364.32 682.25
Core Structure Carbamate with pyrrolidinedione Carbamate with pyridinylmethyl Iridium(III) complex with picolinamidato ligand
Key Substituent 4-(Dimethylamino)phenyl Pyridin-4-ylmethyl N-[4-(Dimethylamino)phenyl]
Application Organic synthesis (active ester reagent) Potential metal coordination or catalysis Catalysis (C–H activation, hydrogenation)
Catalog Identifier EN300-45182501 EN300-45167478 Not specified (Kanto Reagents)

Detailed Analysis

N-[(Pyridin-4-yl)methyl]carbamate
  • Structural Differences: Replaces the dimethylaminophenyl group with a pyridin-4-ylmethyl moiety. The pyridine ring introduces aromaticity and lone-pair electrons, enabling metal coordination or hydrogen bonding, unlike the electron-donating dimethylamino group in the target compound.
  • Functional Impact: The higher molecular weight (364.32 vs. Pyridine’s coordination capacity may make this carbamate suitable for synthesizing metal-organic frameworks or catalysts.
  • Reactivity : Lacks the succinimide leaving group, reducing its utility in classical active ester reactions but expanding its role in supramolecular chemistry.
Cp*IrCl(Dap-picolinamidato)
  • Structural Differences: An iridium(III) complex containing a dimethylaminophenyl-substituted picolinamidato ligand. The dimethylamino group here stabilizes the ligand’s electron density, enhancing catalytic activity in redox processes.
  • Functional Impact : Designed for catalysis (e.g., asymmetric hydrogenation or C–H bond activation), contrasting with the target compound’s role as a reagent. The iridium center and cyclopentadienyl ligand create a rigid coordination environment critical for enantioselective transformations.
  • Electronic Synergy: Both compounds utilize the dimethylaminophenyl group for electronic modulation, but the metal complex leverages it for substrate binding and transition-state stabilization.

生物活性

2,5-Dioxopyrrolidin-1-yl N-[4-(dimethylamino)phenyl]carbamate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticonvulsant and antinociceptive properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine core with a dioxo moiety and a dimethylamino-substituted phenyl group. Its structural formula can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

Where xx, yy, zz, and ww represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.

Anticonvulsant Properties

Research indicates that derivatives of 2,5-dioxopyrrolidin-1-yl compounds exhibit significant anticonvulsant activity. A study reported that a related compound demonstrated potent efficacy in various seizure models:

  • Maximal Electroshock (MES) : ED50 = 23.7 mg/kg
  • Pentylenetetrazole (PTZ) : ED50 = 59.4 mg/kg
  • 6 Hz Seizure Model : ED50 = 22.4 mg/kg

These results suggest that the compound may act by inhibiting sodium/calcium currents and antagonizing TRPV1 receptors, contributing to its anticonvulsant effects .

Antinociceptive Activity

The compound also shows promise in pain management. In formalin-induced pain models, it exhibited significant antinociceptive effects:

  • Formalin-Induced Tonic Pain : Efficacy was noted with a dose-dependent response.
  • Capsaicin-Induced Neurogenic Pain : The compound demonstrated effectiveness in reducing pain responses.

The underlying mechanism appears to involve modulation of peripheral and central pain pathways, likely through sodium and calcium current inhibition .

The mechanisms by which this compound exerts its biological effects include:

  • Sodium Channel Inhibition : Reduces excitability in neuronal cells.
  • Calcium Channel Modulation : Alters neurotransmitter release and neuronal firing rates.
  • TRPV1 Receptor Antagonism : Mitigates pain signaling pathways.

Study 1: Anticonvulsant Efficacy

A focused study on hybrid pyrrolidine derivatives showed that compound 22 , structurally similar to our target compound, had robust anticonvulsant activity across multiple models. The study highlighted its potential as a candidate for epilepsy treatment due to favorable ADME-Tox properties .

Study 2: Pain Management

Another investigation into the antinociceptive properties revealed that compound 14 , a close analogue, effectively reduced pain responses in various models including formalin and capsaicin-induced pain. The study emphasized its potential for treating neuropathic pain conditions .

Comparative Data Table

CompoundModelED50 (mg/kg)Mechanism of Action
Compound 22MES23.7Sodium/Calcium current inhibition
Compound 22PTZ59.4TRPV1 receptor antagonism
Compound 14Formalin-induced pain54.1Peripheral/Central modulation
Compound 14Capsaicin-induced painNot specifiedTRPV1 receptor antagonism

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,5-dioxopyrrolidin-1-yl N-[4-(dimethylamino)phenyl]carbamate?

  • Answer: The compound is typically synthesized via carbamate formation using active esters like N-hydroxysuccinimide (NHS) to activate the carbonyl group. A common approach involves reacting 4-(dimethylamino)aniline with 2,5-dioxopyrrolidin-1-yl chloroformate under anhydrous conditions in the presence of a base (e.g., triethylamine) . Characterization is performed using NMR (¹H/¹³C), HPLC for purity (>95%), and mass spectrometry to confirm the molecular ion peak (theoretical MW: 291.31 g/mol) .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

  • Answer: Stability studies should include:

  • Temperature: Store at -20°C in inert atmospheres (argon) to prevent hydrolysis of the carbamate group.
  • Light sensitivity: Protect from UV exposure due to the dimethylamino-phenyl moiety’s potential for photodegradation.
  • Analytical methods: Monitor degradation via HPLC-UV at 254 nm and compare retention times with fresh samples. Accelerated stability testing (40°C/75% RH for 14 days) can predict shelf life .

Q. What solvents are optimal for dissolving this compound in biological assays?

  • Answer: The compound exhibits moderate solubility in DMSO (≥10 mM) and acetonitrile. For aqueous buffers, use ≤1% DMSO as a cosolvent. Avoid alcohols (e.g., methanol) due to potential ester exchange reactions with the carbamate group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Answer: Contradictions may arise from:

  • Purity variations: Use orthogonal purification (e.g., prep-HPLC followed by recrystallization) to ensure ≥98% purity.
  • Assay conditions: Standardize buffer pH (7.4 vs. 6.5) and temperature (25°C vs. 37°C) to align with physiological relevance.
  • Structural analogs: Compare activity with derivatives lacking the pyrrolidinedione or dimethylamino groups to isolate pharmacophoric contributions .

Q. What strategies are effective for modifying the compound to enhance its interaction with biological targets?

  • Answer: Key modifications include:

  • Substituent addition: Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to modulate electronic properties and binding affinity.
  • Linker optimization: Replace the carbamate with a urea or amide group to alter hydrogen-bonding interactions.
  • Prodrug design: Mask the carbamate as a pH-sensitive ester for targeted release in acidic environments (e.g., tumor microenvironments) .

Q. What analytical techniques are critical for detecting byproducts during large-scale synthesis?

  • Answer: Use:

  • LC-MS/MS to identify low-abundance impurities (e.g., hydrolyzed carbamate or dimerization products).
  • X-ray crystallography to confirm the absence of polymorphic forms that may affect bioavailability.
  • FT-IR to monitor carbonyl stretching frequencies (expected: 1700–1750 cm⁻¹ for carbamate) and detect side reactions .

Methodological Considerations

Q. How should researchers design experiments to study the compound’s reactivity in nucleophilic environments?

  • Answer:

  • Kinetic studies: Perform pseudo-first-order reactions with excess nucleophiles (e.g., amines or thiols) in buffered solutions (pH 7–9).
  • Quenching methods: Use acetic acid to halt reactions at timed intervals.
  • Detection: Analyze reaction progress via UV-Vis spectroscopy (λmax ~300 nm for carbamate cleavage) or ¹H NMR to track disappearance of the pyrrolidinedione proton (δ ~2.6 ppm) .

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

  • Answer:

  • ADMET prediction: Use SwissADME or ADMETLab to estimate logP (predicted ~2.1), permeability (Caco-2 model), and cytochrome P450 interactions.
  • Docking studies: Employ AutoDock Vina with protein targets (e.g., kinases or GPCRs) to identify binding poses. Validate with molecular dynamics simulations (NAMD/GROMACS) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。